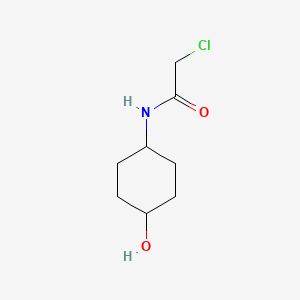
2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide: is a synthetic organic compound that features a chloro group, a hydroxycyclohexyl group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol, which is converted to 4-hydroxycyclohexylamine through a series of reactions.
Chlorination: The 4-hydroxycyclohexylamine is then chlorinated to introduce the chloro group at the 2-position.
Acetylation: Finally, the chlorinated intermediate undergoes acetylation to form the acetamide group, resulting in the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used.
Major Products:
Oxidation: Formation of 4-oxocyclohexylacetamide.
Reduction: Formation of trans-2-hydroxy-N-(4-hydroxycyclohexyl)-acetamide.
Substitution: Formation of trans-2-azido-N-(4-hydroxycyclohexyl)-acetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential use as a biochemical probe to study enzyme interactions.
- Investigated for its effects on cellular processes.
Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
- Studied for its pharmacokinetics and metabolism in biological systems.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.
Vergleich Mit ähnlichen Verbindungen
trans-2-chloro-N-(4-hydroxyphenyl)-acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
trans-2-chloro-N-(4-hydroxybenzyl)-acetamide: Similar structure but with a benzyl group instead of a cyclohexyl group.
Uniqueness:
- The presence of the hydroxycyclohexyl group in 2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide may confer unique steric and electronic properties, affecting its reactivity and interactions with biological targets.
- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a unique candidate for specific applications.
Eigenschaften
Molekularformel |
C8H14ClNO2 |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
2-chloro-N-(4-hydroxycyclohexyl)acetamide |
InChI |
InChI=1S/C8H14ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h6-7,11H,1-5H2,(H,10,12) |
InChI-Schlüssel |
PQTXZSWOJQCYFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC(=O)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-Bromo-3-chloro-2-(oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B8498621.png)




![tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate](/img/structure/B8498648.png)

![Benzamide,4-[4-(4-pyridinyl)-1-piperazinyl]-](/img/structure/B8498659.png)




